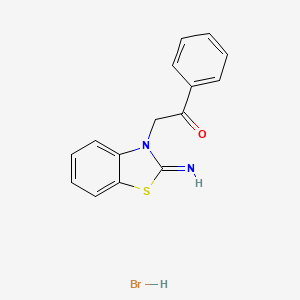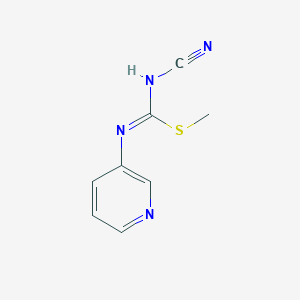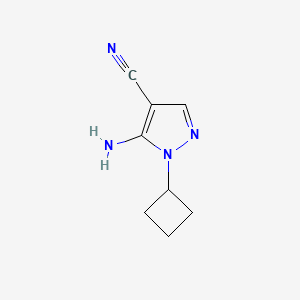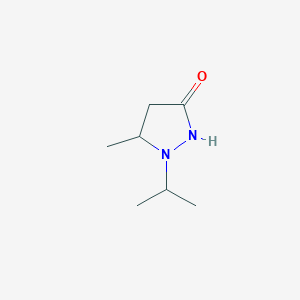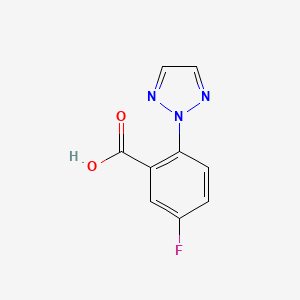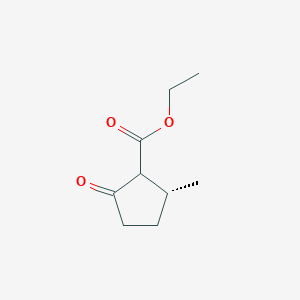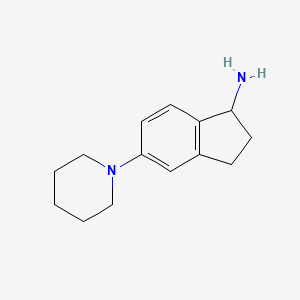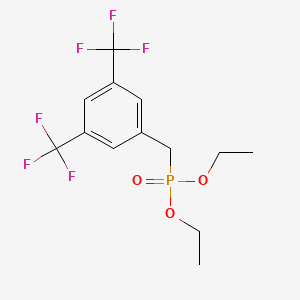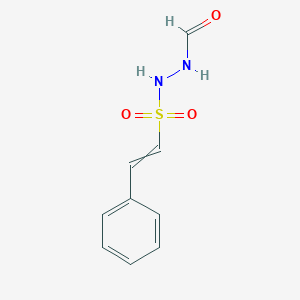
N-(2-phenylethenylsulfonylamino)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethenylsulfonylamino)formamide is an organic compound characterized by the presence of a formamide group attached to a sulfonylamino moiety, which is further connected to a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethenylsulfonylamino)formamide typically involves the reaction of 2-phenylethenylsulfonyl chloride with formamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and yield of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions lead to the formation of sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reaction conditions involve anhydrous solvents and low temperatures.
Substitution: Thiols, amines; reaction conditions vary depending on the nucleophile used and may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonylaminoformamides
Applications De Recherche Scientifique
N-(2-phenylethenylsulfonylamino)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-phenylethenylsulfonylamino)formamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylethenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(2,4-Dimethylphenyl)formamide
- N-(2-phenylethyl)formamide
- N,N’-diphenylformamidine
Comparison: N-(2-phenylethenylsulfonylamino)formamide is unique due to the presence of both a sulfonylamino group and a phenylethenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-(2,4-Dimethylphenyl)formamide lacks the sulfonyl group, which limits its reactivity in certain chemical reactions. Similarly, N-(2-phenylethyl)formamide does not possess the sulfonyl group, affecting its interaction with biological targets.
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
N-(2-phenylethenylsulfonylamino)formamide |
InChI |
InChI=1S/C9H10N2O3S/c12-8-10-11-15(13,14)7-6-9-4-2-1-3-5-9/h1-8,11H,(H,10,12) |
Clé InChI |
VOLAVKUIEOJIEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


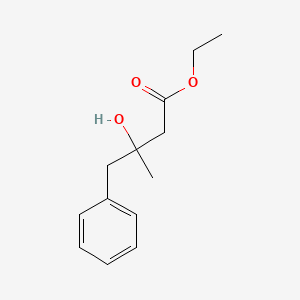
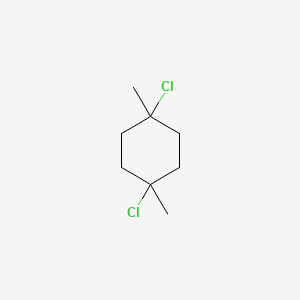

amine](/img/structure/B8706773.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8706778.png)
